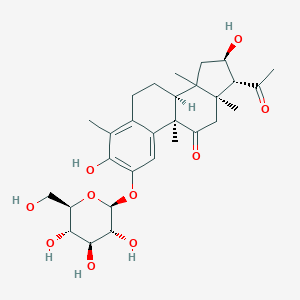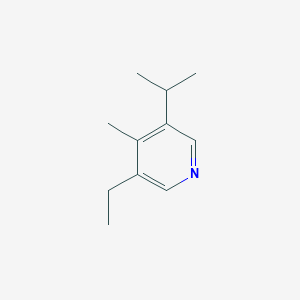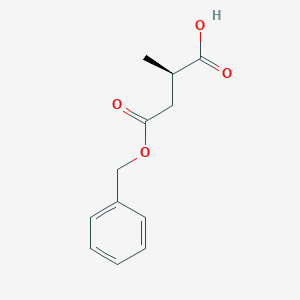
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is a chemical compound extensively employed in the biomedical industry. It exhibits intricate bioactive properties that are precise to certain molecular targets. This multifaceted compound offers unprecedented prospects for therapeutic interventions and holds promise as an indispensable probe in the ever-evolving landscape of drug discovery and development initiatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose typically involves the protection of hydroxyl groups followed by chlorination. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride in the presence of a base like pyridine. The process involves multiple steps, including the protection of hydroxyl groups with benzoyl chloride and subsequent chlorination to introduce the chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding alcohol and hydrochloric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions, often using water or aqueous solutions.
Oxidation/Reduction: Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution: Formation of substituted derivatives, such as azides or amines.
Hydrolysis: Formation of the corresponding alcohol and hydrochloric acid.
Oxidation/Reduction: Formation of oxidized or reduced derivatives, depending on the reagents used.
科学研究应用
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleosides and nucleotides.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
作用机制
The mechanism of action of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its bioactive effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3,5-Bis-o-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranosyl chloride
- 4-Amino-1-[3,5-bis-o-(4-chlorobenzoyl)-2-deoxy-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
- 3,5-Bis-o-(4-chlorobenzoyl)-2-C-methyl-D-ribofuranose
Uniqueness
1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose is unique due to its specific bioactive properties and its ability to serve as a versatile building block in synthetic chemistry. Its chlorinated benzoyl groups provide distinct reactivity patterns, making it valuable for various applications in drug discovery and development.
属性
CAS 编号 |
21740-23-8 |
|---|---|
分子式 |
C19H15Cl3O5 |
分子量 |
429.7 g/mol |
IUPAC 名称 |
[(2S,3R,5R)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C19H15Cl3O5/c20-13-5-1-11(2-6-13)18(23)25-10-16-15(9-17(22)26-16)27-19(24)12-3-7-14(21)8-4-12/h1-8,15-17H,9-10H2/t15-,16+,17+/m1/s1 |
InChI 键 |
QEHCZULNFYDPPL-IKGGRYGDSA-N |
SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
手性 SMILES |
C1[C@H]([C@@H](O[C@@H]1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1C(C(OC1Cl)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
21740-23-8 |
Pictograms |
Irritant |
同义词 |
2-Deoxy-α-D-erythro-pentofuranosyl Chloride 3,5-Bis(4-chlorobenzoate); 1-Chloro-2-deoxy-3,5-O-bis(p-chlorobenzoyl)-α-D-erythro-pentofuranose; 3,5-Bis(4-chlorobenzoyl)-2-deoxy-.alpha.-D-ribofuranosyl Chloride; NSC 140594; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B139421.png)












